molecular formula C9H9N5O3 B12628032 N-Ethyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine CAS No. 921933-38-2

N-Ethyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine

Cat. No.: B12628032
CAS No.: 921933-38-2
M. Wt: 235.20 g/mol
InChI Key: IIEUJUQLWCGMIS-UHFFFAOYSA-N
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Description

N-Ethyl-7-nitro-1-oxo-1λ⁵,2,4-benzotriazin-3-amine is a benzotriazine derivative characterized by a nitro (-NO₂) substituent at position 7 and an ethyl (-C₂H₅) group attached to the amine at position 2. The 1-oxo (λ⁵) configuration confers unique electronic properties, including resonance stabilization and enhanced electrophilicity.

Properties

CAS No.

921933-38-2

Molecular Formula

C9H9N5O3

Molecular Weight

235.20 g/mol

IUPAC Name

N-ethyl-7-nitro-1-oxido-1,2,4-benzotriazin-1-ium-3-amine

InChI

InChI=1S/C9H9N5O3/c1-2-10-9-11-7-4-3-6(14(16)17)5-8(7)13(15)12-9/h3-5H,2H2,1H3,(H,10,11,12)

InChI Key

IIEUJUQLWCGMIS-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=N1)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine typically involves the nitration of a benzotriazine precursor followed by ethylation. The reaction conditions often require the use of strong acids and bases to facilitate the nitration and ethylation processes. For instance, concentrated nitric acid can be used for the nitration step, while ethyl iodide in the presence of a base like potassium carbonate can be used for the ethylation step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various alkyl or aryl substituted benzotriazines.

Scientific Research Applications

N-Ethyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-Ethyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine involves its interaction with molecular targets, such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can modify the activity of target proteins. Additionally, the benzotriazine ring can interact with nucleic acids, potentially affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

7-Bromo-1-oxo-1λ⁵,2,4-benzotriazin-3-amine
  • Substituents : Bromine at position 7 .
  • Molecular Formula : C₇H₅BrN₄O.
  • Key Properties: Bromine’s high atomic mass (79.9 Da) increases molecular weight (249.05 g/mol) compared to the nitro analog. Predicted lower solubility in polar solvents due to bromine’s hydrophobicity.
3-Amino-7-methyl-1,2,4-benzotriazine 1,4-dioxide
  • Substituents : Methyl at position 7, dual oxide groups at positions 1 and 4 .
  • Molecular Formula : C₈H₈N₄O₂.
  • Key Properties :
    • Dual oxide groups increase polarity (Topological Polar Surface Area, TPSA > 90 Ų), enhancing aqueous solubility.
    • Methyl group reduces steric hindrance compared to ethyl, favoring metabolic stability in drug candidates .
7-Fluoro-1-oxo-1λ⁵,2,4-benzotriazin-3-amine
  • Substituents : Fluorine at position 7 .
  • Molecular Formula : C₇H₅FN₄O.
  • Key Properties :
    • Lower molecular weight (164.14 g/mol) and higher electronegativity improve membrane permeability.
    • XLogP3 = 0.4 indicates moderate lipophilicity, balancing solubility and bioavailability .
7-Bromo-5-methyl-1-oxo-1λ⁵,2,4-benzotriazin-3-amine
  • Substituents : Bromine at position 7, methyl at position 5 .
  • Molecular Formula : C₈H₇BrN₄O.
  • Key Properties :
    • Predicted pKa = 3.05 suggests protonation under physiological conditions, influencing binding interactions.
    • Steric effects from the 5-methyl group may hinder π-stacking in molecular assemblies .

Structural and Functional Comparison Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Feature(s)
N-Ethyl-7-nitro-1-oxo-1λ⁵,2,4-benzotriazin-3-amine Nitro (C7), Ethyl (N3) C₉H₉N₅O₃ 235.20 High electrophilicity, moderate lipophilicity (predicted)
7-Bromo-1-oxo-1λ⁵,2,4-benzotriazin-3-amine Bromo (C7) C₇H₅BrN₄O 249.05 Halogen bonding potential, low solubility
7-Fluoro-1-oxo-1λ⁵,2,4-benzotriazin-3-amine Fluoro (C7) C₇H₅FN₄O 164.14 High bioavailability, electronegativity-driven stability
3-Amino-7-methyl-1,2,4-benzotriazine 1,4-dioxide Methyl (C7), Dual oxide C₈H₈N₄O₂ 200.17 Enhanced polarity, metabolic stability
7-Bromo-5-methyl-1-oxo-1λ⁵,2,4-benzotriazin-3-amine Bromo (C7), Methyl (C5) C₈H₇BrN₄O 255.07 Steric hindrance, moderate acidity (pKa 3.05)

Biological Activity

N-Ethyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a nitro group that is known to enhance biological activity. The empirical formula is C11H12N4O3C_{11}H_{12}N_{4}O_{3}, and it features a benzotriazine core that contributes to its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar nitro compounds have been shown to act as inhibitors of various enzymes, including glutathione S-transferases (GSTs), which play a crucial role in detoxification processes. This inhibition can lead to increased levels of reactive oxygen species (ROS) in cells, promoting apoptosis in cancer cells .
  • Antimicrobial Activity : Nitro compounds are well-documented for their antimicrobial properties. The nitro group can undergo reduction within microbial cells, leading to the generation of toxic intermediates that damage cellular components .
  • Anticancer Properties : Research indicates that derivatives of nitro-benzodiazole compounds can induce apoptosis in tumor cells through mechanisms involving the disruption of redox balance and mitochondrial dysfunction .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Effect Reference
Enzyme InhibitionInhibits GSTs leading to apoptosis
AntimicrobialEffective against various pathogens
AnticancerInduces cell death in tumor lines
AntioxidantModulates oxidative stress responses

Case Studies

Several studies have investigated the biological effects of nitro-substituted benzodiazoles, providing insights into their therapeutic potential:

  • Study on GST Inhibition : A study demonstrated that a related compound, NBDHEX, acts as a suicide inhibitor for GSTs. It was shown to trigger apoptosis in human cancer cell lines at submicromolar concentrations by disrupting the JNK-GSTP1 complex .
  • Antimicrobial Efficacy : Research has highlighted the effectiveness of nitro compounds against Helicobacter pylori and Mycobacterium tuberculosis, showcasing their potential as novel antimicrobial agents .
  • Anticancer Mechanisms : A recent review indicated that nitro compounds could induce apoptosis by generating ROS and disrupting mitochondrial function, which may be applicable to N-Ethyl-7-nitro-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine as well .

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